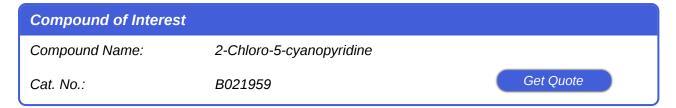


Comparative Analysis of Novel Compounds Derived from 2-Chloro-5-cyanopyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel compounds synthesized from the versatile precursor, **2-Chloro-5-cyanopyridine**. This chemical entity serves as a critical building block in the development of a wide array of therapeutic agents due to the reactivity of its chloro and cyano groups.[1] This document summarizes the anti-cancer and anti-microbial activities of these novel derivatives, presenting key experimental data in a comparative format. Detailed protocols for the primary assays cited are also provided to facilitate reproducibility and further research.

Anticancer Activity: A Comparative Overview

Derivatives of **2-Chloro-5-cyanopyridine**, particularly those forming pyrido[2,3-d]pyrimidine structures, have demonstrated significant potential as anticancer agents.[2][3] The following tables summarize the cytotoxic activity of various novel compounds against a panel of human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50 in µM) of Cyanopyridine and Pyrido[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines



Compoun d ID	MCF-7 (Breast)	HepG2 (Liver)	A-549 (Lung)	PC-3 (Prostate)	HCT-116 (Colon)	Referenc e
4c	15.74 ± 0.78	8.02 ± 0.38	-	13.64 ± 0.67	-	[4]
4d	-	6.95 ± 0.34	-	-	8.35 ± 0.42	[4]
5a	1.77 ± 0.10	2.71 ± 0.15	-	-	-	[5]
5e	1.39 ± 0.08	-	-	-	-	[5]
6b	-	2.68 ± 0.14	-	-	-	[5]
8a	-	-	16.2	7.98	-	[1]
8d	-	-	7.23	7.12	-	[1]
9a	-	-	-	9.26	-	[1]
Compound 4	0.57	1.13	-	-	-	[6]
Compound 11	1.31	0.99	-	-	-	[6]
Doxorubici n	-	-	6.62	-	-	[7]
5-FU	-	9.42 ± 0.46	-		8.01 ± 0.39	[4]
Erlotinib	-	-	6.53	11.05	-	[1]

IC50 values are presented as mean \pm standard deviation where available. Lower values indicate higher potency. '-' indicates data not available in the cited sources.

Mechanism of Action: PIM-1 Kinase Inhibition

Several of the synthesized pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase.[6] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it an attractive target for cancer therapy.[8][9] The inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.[9][10]



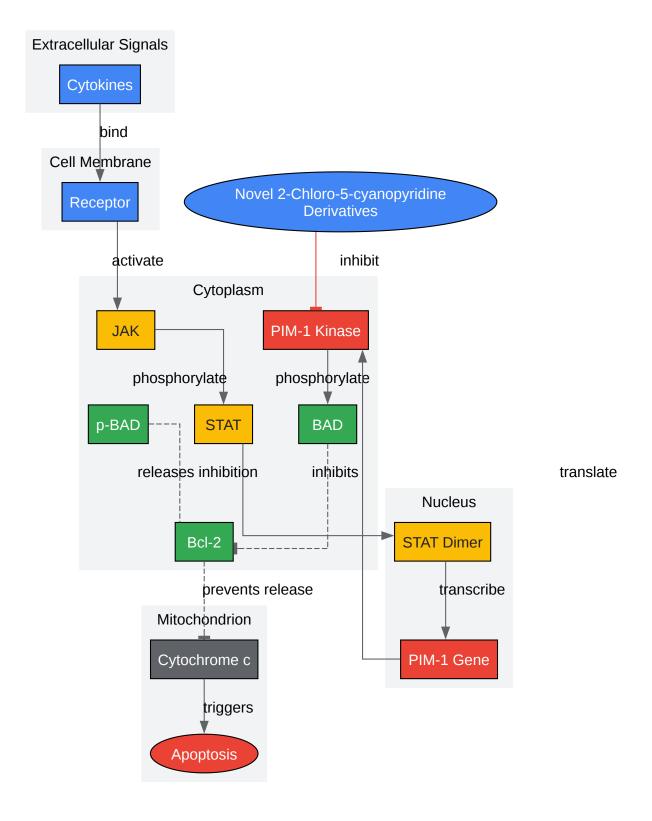
Table 2: PIM-1 Kinase Inhibitory Activity

Compound ID	PIM-1 Kinase IC50 (nM)	Reference
Compound 4	11.4	[6]
Compound 10	17.2	[6]
Staurosporine	16.7	[6]

Staurosporine is a known potent protein kinase inhibitor used as a positive control.

The signaling pathway below illustrates the role of PIM-1 in promoting cell survival and how its inhibition can lead to apoptosis.









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 To cite this document: BenchChem. [Comparative Analysis of Novel Compounds Derived from 2-Chloro-5-cyanopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021959#characterization-of-novel-compounds-derived-from-2-chloro-5-cyanopyridine]

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